2-bromo-4-(propan-2-yl)pyrimidine
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Overview
Description
2-bromo-4-(propan-2-yl)pyrimidine is a heterocyclic organic compound with the molecular formula C7H9BrN2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Future Directions
Pyrimidine derivatives, including 2-bromo-4-(propan-2-yl)pyrimidine, have been the focus of numerous research studies due to their wide range of biological activities. Future research may focus on the development of more potent and efficacious drugs with pyrimidine scaffold . Additionally, novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties could be a focus of future research .
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-4-(propan-2-yl)pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their function . This inhibition is achieved through a process known as nucleophilic aromatic substitution (S_NAr) . The compound undergoes a highly regioselective nucleophilic attack, favoring the formation of C-4 substituted products .
Biochemical Pathways
The inhibition of protein kinases by this compound affects cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . This can lead to the suppression of cancer cell growth and proliferation .
Pharmacokinetics
The compound’s hydrophobic character, particularly at the 4-position of the pyrimidine ring, is expected to enhance its binding affinity with the serotonin (5-ht) receptor sites , which could potentially influence its bioavailability.
Result of Action
The result of the action of this compound is the inhibition of collagen prolyl-4-hydroxylase . This leads to a significant reduction in the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound might have potential anti-fibrotic activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity at the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This suggests that the compound’s action could be influenced by the presence of other substituents on the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(propan-2-yl)pyrimidine typically involves the bromination of 4-(propan-2-yl)pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate (K3PO4) are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-4-(propan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(propan-2-yl)pyrimidine
- 2-fluoro-4-(propan-2-yl)pyrimidine
- 2-iodo-4-(propan-2-yl)pyrimidine
Uniqueness
2-bromo-4-(propan-2-yl)pyrimidine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo counterparts, the bromine derivative often exhibits different reactivity patterns and can be more suitable for certain types of chemical transformations, such as coupling reactions.
Properties
IUPAC Name |
2-bromo-4-propan-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5(2)6-3-4-9-7(8)10-6/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNZBRIMNNSRKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215071-93-4 |
Source
|
Record name | 2-bromo-4-(propan-2-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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